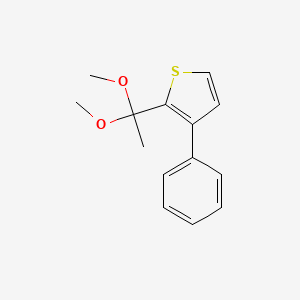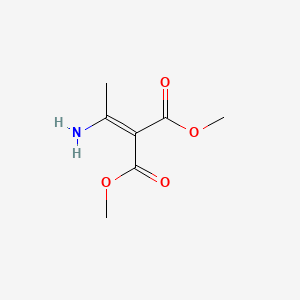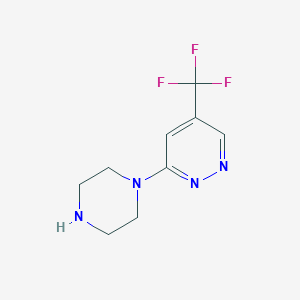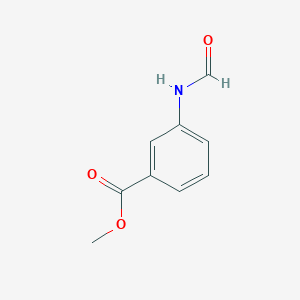![molecular formula C14H7F3N4 B8579274 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 72851-20-8](/img/structure/B8579274.png)
7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Vue d'ensemble
Description
This compound is also known as PHTPP, a selective ERβ antagonist . It has shown significant effects on cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, one study reported a yield of 87% with a melting point of 247 °C . The synthesis involved various chemical reactions, which are detailed in the Chemical Reactions Analysis section below.Molecular Structure Analysis
The molecular formula of this compound is C14H9F3N4S . It has an average mass of 322.308 Da and a monoisotopic mass of 322.049988 Da . More details about its structure can be found in the references .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various processes . For example, one study reported the use of a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies . For example, it has a melting point of 247 °C and a yield of 87% .Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
72851-20-8 |
|---|---|
Formule moléculaire |
C14H7F3N4 |
Poids moléculaire |
288.23 g/mol |
Nom IUPAC |
7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C14H7F3N4/c15-14(16,17)11-3-1-2-9(6-11)12-4-5-19-13-10(7-18)8-20-21(12)13/h1-6,8H |
Clé InChI |
NQUBBTRUCLIRBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC3=C(C=NN23)C#N |
Solubilité |
16.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[(1H-imidazol-1-yl)(phenyl)methyl]phenol](/img/structure/B8579193.png)


![5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol](/img/structure/B8579212.png)
![1,1-dimethylethyl [2-(4-iodo-1H-imidazol-1-yl)ethyl]carbamate](/img/structure/B8579221.png)

![4-{[tert-Butyl(diphenyl)silyl]oxy}phenol](/img/structure/B8579242.png)

![3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine](/img/structure/B8579256.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8579258.png)


![1-Propanone,1-benzo[b]thien-4-yl-](/img/structure/B8579299.png)
![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)